molecular formula C7H4ClFO4S B1607109 2-Chloro-5-(fluorosulfonyl)benzoic acid CAS No. 21346-66-7

2-Chloro-5-(fluorosulfonyl)benzoic acid

Cat. No.: B1607109
CAS No.: 21346-66-7
M. Wt: 238.62 g/mol
InChI Key: HXVUCIYXBTYQLK-UHFFFAOYSA-N
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Description

2-Chloro-5-(fluorosulfonyl)benzoic acid: is an organic compound with the molecular formula C7H4ClFO4S and a molecular weight of 238.62 g/mol . This compound is characterized by the presence of a chloro group, a fluorosulfonyl group, and a carboxylic acid group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chlorobenzoic acid with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group.

Industrial Production Methods: Industrial production of 2-Chloro-5-(fluorosulfonyl)benzoic acid may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of 2-amino-5-(fluorosulfonyl)benzoic acid or 2-thio-5-(fluorosulfonyl)benzoic acid.

    Reduction: Formation of 2-chloro-5-(sulfonyl)benzoic acid.

    Oxidation: Formation of this compound derivatives.

Scientific Research Applications

2-Chloro-5-(fluorosulfonyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(fluorosulfonyl)benzoic acid involves its reactive fluorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites it interacts with .

Comparison with Similar Compounds

  • 2-Chloro-5-(chlorosulfonyl)benzoic acid
  • 2-Chloro-5-(methylsulfonyl)benzoic acid
  • 2-Chloro-5-(trifluoromethylsulfonyl)benzoic acid

Comparison: 2-Chloro-5-(fluorosulfonyl)benzoic acid is unique due to its fluorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. The fluorosulfonyl group is more electrophilic, making it more reactive towards nucleophiles. This property is advantageous in applications requiring specific and strong interactions with nucleophilic sites .

Properties

IUPAC Name

2-chloro-5-fluorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVUCIYXBTYQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175615
Record name 2-Chloro-5-(fluorosulpho)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21346-66-7
Record name 2-Chloro-5-(fluorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21346-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(fluorosulpho)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-(fluorosulpho)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(fluorosulpho)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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